
1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a methyl group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the sulfur-containing group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as halides or amines; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism by which 1-methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur-containing group can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The compound’s unique structure allows it to bind to target proteins with high affinity, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole: Shares the methylsulfanyl group but differs in the heterocyclic ring structure.
1-Methyl-5-(methylsulfanyl)-1H-1,4,2-diazaphosphole: Contains a diazaphosphole ring instead of a pyrrole ring.
1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde: Features a pyrazole ring with an additional aldehyde group.
Uniqueness: 1-Methyl-5-(methylsulfanyl)-2,3-dihydro-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and biological activity .
Propiedades
Número CAS |
25355-52-6 |
|---|---|
Fórmula molecular |
C6H11NS |
Peso molecular |
129.23 g/mol |
Nombre IUPAC |
1-methyl-5-methylsulfanyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C6H11NS/c1-7-5-3-4-6(7)8-2/h4H,3,5H2,1-2H3 |
Clave InChI |
VLGBMWQEAJHBQW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)

![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

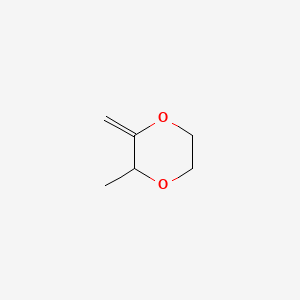
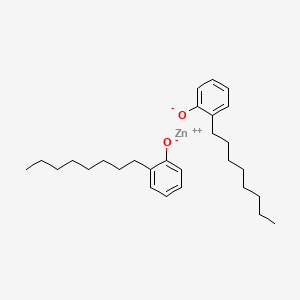
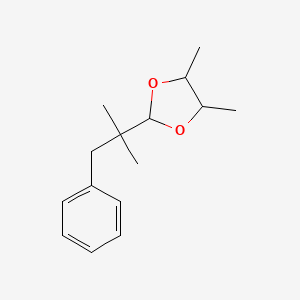
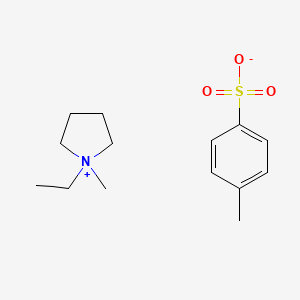
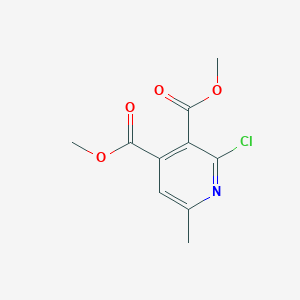
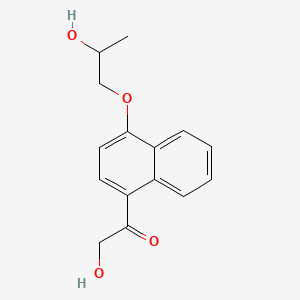

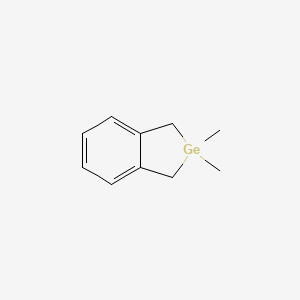
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)

